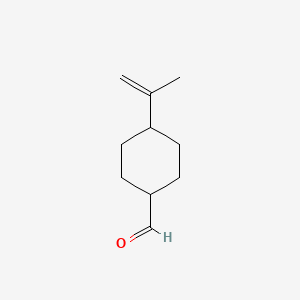![molecular formula C15H15NO2S B14281709 1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione CAS No. 138163-22-1](/img/structure/B14281709.png)
1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione is a complex organic compound with a unique structure that includes a pyrroloisoindole core
準備方法
The synthesis of 1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloisoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using methylthiol or related reagents.
Addition of the Propan-2-yl Group: This step often involves alkylation reactions using isopropyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrroloisoindole core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and advanced materials.
作用機序
The mechanism of action of 1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione can be compared with similar compounds such as:
This compound: Similar in structure but with different substituents.
Pyrroloisoindole Derivatives: Compounds with variations in the core structure or substituents.
Sulfur-Containing Heterocycles: Compounds with sulfur atoms in their structure, which may exhibit similar chemical reactivity.
特性
CAS番号 |
138163-22-1 |
|---|---|
分子式 |
C15H15NO2S |
分子量 |
273.4 g/mol |
IUPAC名 |
1-methylsulfanyl-3-propan-2-yl-3H-pyrrolo[1,2-b]isoindole-2,5-dione |
InChI |
InChI=1S/C15H15NO2S/c1-8(2)11-13(17)14(19-3)12-9-6-4-5-7-10(9)15(18)16(11)12/h4-8,11H,1-3H3 |
InChIキー |
BIIUPHRBVFVDJC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C(=O)C(=C2N1C(=O)C3=CC=CC=C32)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)
![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)



![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)



![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)

